molecular formula C31H34N2O5S2 B12814495 O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (2S,3R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanethioate

O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (2S,3R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanethioate

Cat. No.: B12814495
M. Wt: 578.7 g/mol
InChI Key: ZOWHBIRFHAKHEW-PBBNMVCDSA-N
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Description

O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (2S,3R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanethioate is a complex organic compound with potential applications in various scientific fields. This compound features a unique combination of functional groups, including sulfonamido, vinyl, and fluorenyl moieties, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (2S,3R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanethioate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the sulfonamido intermediate: This step involves the reaction of N,4-dimethylphenylamine with a sulfonyl chloride derivative under basic conditions to form the sulfonamido group.

    Vinylation: The sulfonamido intermediate is then reacted with a vinylating agent, such as vinyl bromide, in the presence of a palladium catalyst to introduce the vinyl group.

    Fluorenyl protection: The amino group is protected using a fluorenylmethoxycarbonyl (Fmoc) group to prevent unwanted side reactions during subsequent steps.

    Thioester formation: The final step involves the reaction of the protected intermediate with a thioesterifying agent, such as methyl pentanethioate, under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (2S,3R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanethioate can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: The sulfonamido group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorenyl protecting group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: m-CPBA, OsO4, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products

    Oxidation: Epoxides, diols

    Reduction: Amines

    Substitution: Deprotected amines

Scientific Research Applications

O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (2S,3R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanethioate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (2S,3R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanethioate involves its interaction with specific molecular targets and pathways. The compound’s sulfonamido group can interact with enzymes, inhibiting their activity by forming stable complexes. The vinyl group may participate in covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition. Additionally, the fluorenyl moiety can enhance the compound’s binding affinity to hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (2S,3R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanethioate is unique due to its combination of sulfonamido, vinyl, and fluorenyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C31H34N2O5S2

Molecular Weight

578.7 g/mol

IUPAC Name

O-[1-[methyl-(4-methylphenyl)sulfonylamino]ethenyl] (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanethioate

InChI

InChI=1S/C31H34N2O5S2/c1-6-21(3)29(30(39)38-22(4)33(5)40(35,36)23-17-15-20(2)16-18-23)32-31(34)37-19-28-26-13-9-7-11-24(26)25-12-8-10-14-27(25)28/h7-18,21,28-29H,4,6,19H2,1-3,5H3,(H,32,34)/t21-,29+/m1/s1

InChI Key

ZOWHBIRFHAKHEW-PBBNMVCDSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=S)OC(=C)N(C)S(=O)(=O)C1=CC=C(C=C1)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CCC(C)C(C(=S)OC(=C)N(C)S(=O)(=O)C1=CC=C(C=C1)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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